Cas no 99843-41-1 (2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid)

2-(6-Methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a heterocyclic compound featuring a benzoxazine core with an acetic acid substituent. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The 6-methyl group enhances stability, while the oxo and dihydro functionalities contribute to reactivity in further derivatization. Its acetic acid moiety allows for convenient functionalization, making it valuable for coupling reactions or as a building block in drug discovery. The compound's well-defined molecular architecture ensures consistent performance in organic synthesis, supporting the development of biologically active molecules. Suitable for controlled reactions, it offers researchers a reliable scaffold for targeted modifications.
2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid structure
99843-41-1 structure
Product Name:2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid
CAS No:99843-41-1
MF:C11H11NO4
MW:221.209343194962
MDL:MFCD09880997
CID:4723509
PubChem ID:24279047
Update Time:2025-06-07

2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
    • 2-(6-Methyl-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid
    • 2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
    • STL457167
    • (6-methyl-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid
    • Z2127669308
    • 4H-1,4-benzoxazine-4-acetic acid, 2,3-dihydro-6-methyl-2-oxo-
    • 2-(6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
    • 2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid
    • MDL: MFCD09880997
    • Inchi: 1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-10(13)14)6-11(15)16-9/h2-4H,5-6H2,1H3,(H,13,14)
    • InChI Key: ADHAEFMNBBGTJC-UHFFFAOYSA-N
    • SMILES: O1C(CN(CC(=O)O)C2C=C(C)C=CC1=2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Topological Polar Surface Area: 66.8

2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B499423-25mg
2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid
99843-41-1
25mg
$ 50.00 2022-06-07
TRC
B499423-50mg
2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid
99843-41-1
50mg
$ 95.00 2022-06-07
TRC
B499423-250mg
2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid
99843-41-1
250mg
$ 320.00 2022-06-07
Enamine
EN300-186517-1g
2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
99843-41-1 95%
1g
$274.0 2023-09-18
Enamine
EN300-186517-5g
2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
99843-41-1 95%
5g
$1139.0 2023-09-18
Enamine
EN300-186517-10g
2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
99843-41-1 95%
10g
$2222.0 2023-09-18
Enamine
EN300-186517-0.05g
2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
99843-41-1 95.0%
0.05g
$64.0 2025-03-21
Enamine
EN300-186517-0.1g
2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
99843-41-1 95.0%
0.1g
$96.0 2025-03-21
Enamine
EN300-186517-0.25g
2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
99843-41-1 95.0%
0.25g
$135.0 2025-03-21
Enamine
EN300-186517-0.5g
2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
99843-41-1 95.0%
0.5g
$214.0 2025-03-21

Additional information on 2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid

2-(6-Methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid (CAS No. 99843-41-1): An Overview

2-(6-Methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid (CAS No. 99843-41-1) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities and structural versatility.

The chemical structure of 2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid features a benzoxazine ring system with a methyl group at the 6-position and an acetic acid moiety attached to the 4-position of the ring. This specific arrangement of functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various pharmaceutical applications.

Recent studies have highlighted the potential of 2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid in the treatment of neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. The researchers found that 2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic Acid can effectively reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage.

In addition to its neuroprotective properties, 2-(6-methyl-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-y l)acetic Acid has also shown promise in the field of cancer research. A 2020 study published in Cancer Research demonstrated that this compound possesses antiproliferative activity against various cancer cell lines. The mechanism of action involves the inhibition of cell cycle progression and induction of apoptosis through the modulation of specific signaling pathways. These findings suggest that 2-(6-methyl - 2 - oxo - 3 , 4 - dihydro - 2H - 1 , 4 - benzoxazin - 4 - yl ) acetic Acid could be a potential lead compound for the development of novel anticancer agents.

The pharmacokinetic properties of 2-(6-methyl - 2 - oxo - 3 , 4 - dihydro - 2H - 1 , 4 - benzoxazin - 4 - yl ) acetic Acid have also been investigated to assess its suitability for therapeutic use. Studies have shown that this compound exhibits favorable oral bioavailability and metabolic stability, which are crucial factors for drug development. Furthermore, preclinical studies have demonstrated that 2-(6-methyl - 2 - oxo - 3 , 4 - dihydro - 2H - 1 , 4 - benzoxazin - 4 - yl ) acetic Acid has low toxicity and a wide therapeutic window, making it a promising candidate for further clinical evaluation.

In terms of synthetic routes, several methods have been developed to synthesize 2-(6-methyl - 2 - oxo - 3 , 4 - dihydro - 2H - 1 , 4 - benzoxazin - 4 - yl ) acetic Acid. One common approach involves the condensation of an appropriate amine with an ester or acid derivative followed by cyclization to form the benzoxazine ring. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is essential for its potential commercialization as a pharmaceutical agent.

The potential applications of 2-(6-methyl - 2 - oxo - 3 , 4 - dihydro - 2H - 1 , 4-benzoxazin--yl)acetic Acid extend beyond neurodegenerative diseases and cancer. Ongoing research is exploring its use in other therapeutic areas such as inflammation and pain management. For example, preliminary studies have shown that this compound can inhibit pro-inflammatory cytokines and reduce pain sensitivity in animal models. These findings open up new avenues for its application in treating inflammatory conditions and chronic pain.

In conclusion, 2-(6-methyl-- oxo--dihydro--benzoxazin--yl)acetic Acid (CAS No. 99843--1) is a multifunctional compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.